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molecular formula C14H13NO2 B016823 3-methoxy-N-phenylbenzamide CAS No. 6833-23-4

3-methoxy-N-phenylbenzamide

Cat. No. B016823
M. Wt: 227.26 g/mol
InChI Key: OAAVWHUTJIJKOU-UHFFFAOYSA-N
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Patent
US05859002

Procedure details

A solution of 13.4 mL (147 mmol) of aniline in 30.7 mL of triethylamine was slowly added to a solution containing 25.1 g (147 mmol) of 3-methoxybenzoyl chloride in methylene chloride. The resulting reaction mixture was reacted for approximately thirty minutes and then diluted with 1N sodium bicarbonate. The resultant layers were separated and the organic layer was washed sequentially with water, 1M sodium hydroxide and then brine, dried over sodium sulfate, filtered and then reduced to dryness under reduced pressure to provide 31.5 g of an off-white solid.
Quantity
13.4 mL
Type
reactant
Reaction Step One
Quantity
30.7 mL
Type
solvent
Reaction Step One
Quantity
25.1 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
95%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[CH3:8][O:9][C:10]1[CH:11]=[C:12]([CH:16]=[CH:17][CH:18]=1)[C:13](Cl)=[O:14]>C(N(CC)CC)C.C(Cl)Cl.C(=O)(O)[O-].[Na+]>[CH3:8][O:9][C:10]1[CH:11]=[C:12]([CH:16]=[CH:17][CH:18]=1)[C:13]([NH:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1)=[O:14] |f:4.5|

Inputs

Step One
Name
Quantity
13.4 mL
Type
reactant
Smiles
NC1=CC=CC=C1
Name
Quantity
30.7 mL
Type
solvent
Smiles
C(C)N(CC)CC
Step Two
Name
Quantity
25.1 g
Type
reactant
Smiles
COC=1C=C(C(=O)Cl)C=CC1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C([O-])(O)=O.[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The resulting reaction mixture
CUSTOM
Type
CUSTOM
Details
was reacted for approximately thirty minutes
CUSTOM
Type
CUSTOM
Details
The resultant layers were separated
WASH
Type
WASH
Details
the organic layer was washed sequentially with water, 1M sodium hydroxide
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
brine, dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Name
Type
product
Smiles
COC=1C=C(C(=O)NC2=CC=CC=C2)C=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 31.5 g
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 94.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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